4,4-Dimethyl-3-phenylpiperidine
Description
Significance of Piperidine (B6355638) Heterocycles in Contemporary Organic Synthesis
Piperidine and its derivatives are fundamental components in the design of therapeutic agents, appearing in more than twenty classes of pharmaceuticals and numerous alkaloids. nih.gov Their widespread presence in medicinal chemistry is a testament to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The piperidine ring, a saturated heterocycle, offers a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity.
The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical endeavor in modern organic chemistry. nih.gov The versatility of the piperidine scaffold is evident in its application across various therapeutic areas, including:
Analgesics: Certain piperidine derivatives are utilized as painkillers. ijnrd.org
Antivirals: Some derivatives exhibit antiviral properties and are subjects of ongoing research. ijnrd.org
Agrochemicals: The biological activity of piperidine derivatives against pests has led to their use in pesticides and insecticides. ijnrd.org
Beyond its direct applications in bioactive compounds, piperidine serves as a crucial intermediate in the synthesis of a wide range of other organic molecules. ijnrd.org Its use as a solvent and a base is also a common practice in various chemical processes. wikipedia.orgyoutube.com The structural motif of piperidine is found in numerous natural alkaloids, such as piperine (B192125), which is responsible for the characteristic taste of black pepper. wikipedia.orgnih.gov
Overview of the 4,4-Dimethyl-3-phenylpiperidine Chemical Scaffold in Organic Chemistry
The this compound scaffold is a specific iteration of the broader piperidine class, characterized by the presence of two methyl groups at the 4-position and a phenyl group at the 3-position of the piperidine ring. This particular substitution pattern has garnered attention in medicinal chemistry for its potential to modulate the activity of various biological targets.
The strategic placement of the gem-dimethyl group at the C4 position can have a significant impact on the molecule's conformational preferences and metabolic stability. The phenyl group at the C3 position introduces an aromatic moiety that can engage in various intermolecular interactions, such as pi-stacking, which can be crucial for binding to target proteins.
While specific research focused solely on the this compound scaffold is not extensively detailed in the provided search results, its structural components are present in various compounds studied for their biological activity. For instance, derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) have been investigated as opioid receptor antagonists. acs.orgacs.org The synthesis and evaluation of various 4-phenylpiperidines as D2 receptor ligands have also been a subject of research. nih.gov These examples highlight the importance of the substituted phenylpiperidine framework in the development of new therapeutic agents.
Historical Development of Substituted Piperidine Synthesis Methodologies
The synthesis of piperidine and its derivatives has a rich history, with the first report of piperidine dating back to 1850 by the Scottish chemist Thomas Anderson. wikipedia.org He, along with French chemist Auguste Cahours who independently reported it in 1852, obtained piperidine by reacting piperine with nitric acid. wikipedia.org
Industrially, the most common method for producing piperidine is the hydrogenation of pyridine (B92270), often utilizing a molybdenum disulfide catalyst. wikipedia.org Another established method is the modified Birch reduction of pyridine using sodium in ethanol. wikipedia.org
Over the years, a plethora of synthetic methodologies have been developed to construct the piperidine ring with various substitution patterns. These methods can be broadly categorized as follows:
Hydrogenation/Reduction: This classical approach involves the reduction of pyridine derivatives to their corresponding piperidines. While effective, these reactions often require harsh conditions such as high temperatures and pressures. nih.gov
Cyclization Reactions: A wide range of cyclization strategies have been employed, including:
Reductive Amination: The condensation of amines with aldehydes or ketones followed by reduction is a common method for forming the C-N bond. nih.gov
Radical Cyclization: Intramolecular radical cyclizations have been developed for the synthesis of polysubstituted piperidines. nih.gov
Aza-Diels-Alder Reactions: This cycloaddition reaction provides a powerful tool for the stereocontrolled synthesis of piperidine derivatives.
Multicomponent Reactions: These reactions, where multiple starting materials combine in a single synthetic operation, offer an efficient route to complex piperidine structures.
The development of stereoselective synthetic methods has been a major focus in recent years, driven by the need to access specific isomers of piperidine-containing drugs. The use of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of a wide range of substituted piperidines.
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4,4-dimethyl-3-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChI Key |
BOCJUWGFFDLICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 3 Phenylpiperidine
Elucidation of Reaction Mechanisms in Piperidine (B6355638) Transformations
The transformation of precursors into the piperidine ring system often proceeds through well-defined mechanistic pathways that dictate the final product's structure and stereochemistry.
One common route to substituted piperidines is the catalytic hydrogenation of corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursors. nih.govnih.gov For instance, the catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines is stereospecific, yielding cis-3-methyl-4-phenylpiperidines. nih.gov This process involves the delivery of hydrogen from the catalyst surface to one face of the planar or near-planar precursor, leading to the syn-addition of two hydrogen atoms and resulting in a cis relationship between the substituents.
Another mechanistically significant transformation is the nucleophilic addition to a piperidone precursor, followed by rearrangement. The reaction of 1,3-dimethyl-4-piperidone with potassium cyanide, for example, proceeds stereospecifically to give the trans (3-Me/4-OH) cyanohydrin. chemrxiv.org This cyanohydrin can then be converted to 1,3-dimethyl-4-hydroxy-4-diphenylhydroxymethylpiperidine, which undergoes rearrangement with zinc chloride and acetic anhydride (B1165640) to yield cis (3-Me/4-Ph) 4-benzoyl-1,3-dimethyl-4-phenylpiperidine. chemrxiv.org The stereochemical outcome of this multi-step process is governed by the initial stereospecific addition and the subsequent controlled rearrangement.
Stereochemical Control and Outcomes in Chemical Reactions
Stereochemical control is a paramount consideration in the synthesis of complex molecules like 4,4-dimethyl-3-phenylpiperidine derivatives. The spatial arrangement of the dimethyl and phenyl groups significantly influences the molecule's biological activity.
Kinetic versus thermodynamic control is a key principle in achieving desired stereoisomers. Catalytic hydrogenation of disubstituted pyridines, for example, typically results in the kinetically favored cis-piperidines. nih.gov However, these cis isomers can be converted to their more thermodynamically stable trans diastereoisomers through base-mediated epimerization. nih.gov This process involves the formation of an enolate intermediate and subsequent re-protonation to yield the more stable isomer. nih.gov
Specific reactions demonstrate high levels of stereochemical control:
Catalytic Reduction : The catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines is stereospecific, leading to cis-3-methyl-4-phenylpiperidines. nih.gov
Hydrogenolysis : The hydrogenolysis of 1,t-3-dimethyl-4-r-hydroxy-4-phenylpiperidine using Raney nickel also produces a cis product. nih.gov
Cyanohydrin Formation : 1,3-Dimethyl-4-piperidone reacts stereospecifically with potassium cyanide to give the cyanohydrin with a trans relationship between the 3-methyl and 4-hydroxyl groups. chemrxiv.org
Interactive Table: Stereoselective Reactions in Piperidine Synthesis
| Reaction | Precursor | Reagents/Conditions | Key Outcome | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridine | H₂, Catalyst (e.g., PtO₂) | Reduction of double bond | Stereospecific formation of cis product | nih.govnih.gov |
| Epimerization | cis-methyl substituted pipecolinates | Base (e.g., NaOMe) | Isomerization | Conversion to thermodynamically stable trans isomer | nih.gov |
| Cyanohydrin Formation | 1,3-dimethyl-4-piperidone | KCN | Nucleophilic addition | Stereospecific formation of trans-(3-Me/4-OH) product | chemrxiv.org |
| Appel Reaction | Alcohol | PPh₃, CBr₄ | Halogenation | Inversion of configuration at the reaction center | encyclopedia.pub |
Functional Group Interconversions on the Piperidine Ring and Phenyl Moiety
Functional group interconversions (FGIs) are essential for elaborating the core this compound structure. These transformations can be performed on both the piperidine ring and the appended phenyl moiety.
On the Piperidine Ring: The secondary amine of the piperidine ring is a key site for functionalization. It behaves as a typical nucleophile and can undergo a variety of reactions. acs.org
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides in what is known as the Schotten-Baumann reaction. acs.org
Conversion of Hydroxyl to Halide: A hydroxyl group, if present on the piperidine ring, can be converted into a good leaving group, such as a sulfonate ester (tosylate or mesylate), which can then be displaced by a halide in an SN2 reaction. chemrxiv.orgnih.gov Alternatively, the Appel reaction, using triphenylphosphine (B44618) and a tetrahalomethane, can directly convert an alcohol to the corresponding alkyl halide, typically with inversion of configuration if the carbon is a stereocenter. encyclopedia.pub
On the Phenyl Moiety: The phenyl ring is susceptible to electrophilic aromatic substitution, with the position of substitution directed by existing groups.
Electrophilic Aromatic Substitution: Standard reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed on the phenyl ring. The piperidine ring itself is an activating group, directing incoming electrophiles to the ortho and para positions.
Etherification: A hydroxyl group on the phenyl ring, as seen in related compounds like trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, can be converted to an ether. wikipedia.orgresearchgate.net For example, treatment with a strong base like n-butyllithium followed by an alkylating agent such as dimethyl sulfate (B86663) results in the corresponding methoxy (B1213986) ether. researchgate.net
Interactive Table: Common Functional Group Interconversions
| Transformation | Substrate Moiety | Reagents | Product Moiety | Reaction Type | Reference |
|---|---|---|---|---|---|
| Alcohol to Alkyl Halide | Piperidine Ring | PPh₃, CCl₄/CBr₄ | Halide | Appel Reaction | encyclopedia.pub |
| Alcohol to Alkyl Halide | Piperidine Ring | 1) MsCl/TsCl, 2) LiX | Halide | SN2 via Sulfonate | chemrxiv.orgnih.gov |
| Secondary Amine to Tertiary Amine | Piperidine Nitrogen | Alkyl Halide (R-X) | N-Alkyl | N-Alkylation | acs.org |
| Secondary Amine to Amide | Piperidine Nitrogen | Acyl Chloride (RCOCl) | N-Acyl | N-Acylation | acs.org |
| Phenol to Ether | Phenyl Moiety | 1) Base (n-BuLi), 2) DMS | Methoxybenzene | Williamson Ether Synthesis | researchgate.net |
| Aromatic Ring to Nitro-Aromatic | Phenyl Moiety | HNO₃, H₂SO₄ | Nitrobenzene | Electrophilic Substitution |
Stability and Reactivity Profiles of the Piperidine System Under Varied Conditions
The conformational preference and stability of the this compound system are critical determinants of its reactivity. Like other piperidines, the ring primarily adopts a chair conformation to minimize steric and torsional strain.
Computational studies on related 4-phenylpiperidine (B165713) analgesics have provided insight into the conformational energetics. acs.org For many of these compounds, a conformation where the phenyl group occupies an equatorial position is energetically preferred. acs.org However, the energy difference between the phenyl-equatorial and phenyl-axial conformers can be small, often less than 1 kcal/mol for structures like meperidine. acs.org This implies that both conformers can exist in equilibrium and that the axial conformer may be accessible for receptor binding.
The presence of substituents on the piperidine ring significantly impacts this equilibrium. A 3-methyl group, particularly in a beta configuration relative to the 4-phenyl group, can create steric crowding that destabilizes the phenyl-axial conformation. acs.org In the case of this compound, the gem-dimethyl group at the C4 position locks the local conformation and influences the preferred orientation of the C3-phenyl group. The reactivity of the system is largely defined by the nucleophilicity of the piperidine nitrogen and the steric accessibility of the C-H bonds on the ring. acs.org The stability of the piperidine ring makes it generally robust under a variety of reaction conditions, though the nitrogen must often be protected (e.g., as a Boc-carbamate) for certain transformations, such as lithiation.
Radical Chemistry in the Functionalization of Piperidine Derivatives
Radical chemistry offers powerful methods for the direct functionalization of C-H bonds, providing pathways to derivatives that are difficult to access through traditional ionic chemistry.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a key technology for generating radical intermediates under mild conditions. nih.govchemrxiv.orgescholarship.org These methods can be applied to the α-amino C-H functionalization of highly substituted piperidines. In a typical cycle, a photocatalyst, upon absorbing light, becomes excited and can oxidize the piperidine nitrogen to form a nitrogen-centered radical cation. This intermediate can then lead to the formation of an α-amino radical, which can be trapped by various coupling partners. nih.govacs.org
α-Amino C-H Arylation: A photoredox-catalyzed reaction can achieve the α-amino C-H arylation of complex piperidines with electron-deficient arenes. nih.govchemrxiv.orgescholarship.org Interestingly, these reactions can proceed through a rapid, unselective arylation followed by a slower epimerization, ultimately leading to the most thermodynamically stable diastereomer. nih.govescholarship.org
Minisci-Type Reactions: The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles via a nucleophilic radical substitution. researchgate.net While traditionally applied to heteroaromatics like pyridine, the principles can be extended to related systems. The reaction involves the generation of a carbon-centered radical (e.g., from a carboxylic acid via oxidative decarboxylation) which then adds to a protonated N-heterocycle. researchgate.net This allows for the direct C-H functionalization of the heterocyclic core. researchgate.net
Hofmann-Löffler-Freytag (HLF) Type Reactions: The HLF reaction and its modern variants utilize an N-centered radical to perform an intramolecular 1,5-hydrogen atom transfer (HAT), typically leading to the functionalization of a δ-C-H bond. nih.gov While this classically forms pyrrolidines, recent strategies have been developed to intercept this radical relay to achieve δ-C-C bond formation, which can then be used to construct chiral piperidines from acyclic amine precursors. nih.gov These advanced radical-mediated strategies showcase the potential for creating complex piperidine structures through novel bond disconnections. nih.gov
Structural Elucidation and Stereochemical Analysis of 4,4 Dimethyl 3 Phenylpiperidine
Conformational Analysis of the Piperidine (B6355638) Ring System
The piperidine ring, a saturated six-membered heterocycle, is analogous to cyclohexane (B81311) in its conformational preferences, primarily adopting low-energy chair conformations to minimize angular and torsional strain. nih.govacs.org The introduction of substituents, as in 4,4-dimethyl-3-phenylpiperidine, significantly influences the conformational equilibrium.
For most piperidine derivatives, the chair conformation is almost universally the most stable arrangement. nih.gov X-ray crystallography and molecular mechanics studies on a wide array of substituted piperidines confirm the prevalence of the chair form over other potential conformations like boat or twist-boat forms. nih.govias.ac.in While certain substitution patterns can introduce significant strain that may lead to contributions from non-chair forms, the substitution in this compound is generally accommodated within a chair structure. ias.ac.in The stability of the chair conformer is attributed to its staggered arrangement of bonds, which minimizes torsional strain, and its tetrahedral bond angles, which reduce angle strain.
In the chair conformation of a substituted piperidine, each substituent can occupy either an axial or an equatorial position. The relative stability of these arrangements is governed by steric interactions. In this compound, the piperidine ring contains a gem-dimethyl group at the C4 position and a phenyl group at the C3 position.
The two methyl groups at C4 are necessarily fixed, with one in an axial position and the other in an equatorial position. The primary conformational question revolves around the orientation of the C3-phenyl group. There are two possible chair conformers: one with the phenyl group in an axial orientation and one with it in an equatorial orientation.
Equatorial Phenyl Group: This conformation is generally favored. The bulky phenyl group extends into the more sterically free equatorial space, avoiding significant 1,3-diaxial interactions.
Axial Phenyl Group: This conformation would place the phenyl group in close proximity to the axial hydrogens at C5 and the axial methyl group at C4. This creates significant steric hindrance, known as 1,3-diaxial strain, which destabilizes this conformer. Studies on related 3-methyl-4-phenylpiperidines have shown that an axial phenyl group is destabilized by the presence of a 3-methyl group due to steric crowding. nih.gov This effect would be even more pronounced with the axial C4-methyl group in this compound.
Computational studies on analogous 4-phenylpiperidine (B165713) compounds have quantified the energy differences between axial and equatorial conformers, consistently showing a preference for the equatorial placement of the large aryl substituent. nih.govnih.gov
Table 1: Conformational Energy Preferences in Substituted 4-Phenylpiperidines
| Compound | Favored Conformer | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Meperidine | Phenyl Equatorial | 0.6 | nih.gov |
| Ketobemidone | Phenyl Equatorial | 0.7 | nih.gov |
| α-Prodine | Phenyl Equatorial | 2.8 | nih.gov |
The substituents on the piperidine ring not only determine the most stable conformation but also influence the ring's flexibility. The process of a chair conformation flipping to the alternative chair conformation is known as ring inversion. The gem-dimethyl group at the C4 position introduces a significant energy barrier to this process. This steric bulk effectively "locks" the ring into a specific chair conformation, reducing its conformational dynamism compared to an unsubstituted or monosubstituted piperidine. The large phenyl group at C3 further contributes to this rigidity, making ring inversion energetically unfavorable.
Stereoisomerism and Chiral Purity Evaluation
The substitution pattern of this compound results in chirality. The carbon atom at position 3 is a stereocenter, as it is bonded to four different groups (a hydrogen atom, the phenyl group, the C2 carbon of the ring, and the C4 carbon of the ring). Consequently, the compound exists as a pair of enantiomers: (R)-4,4-dimethyl-3-phenylpiperidine and (S)-4,4-dimethyl-3-phenylpiperidine. The separation and analysis of these stereoisomers are crucial for stereochemical studies.
The separation of the racemic mixture of this compound into its individual enantiomers is known as chiral resolution. This is most commonly achieved through chromatographic methods or by forming diastereomeric salts.
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov The differential interaction, often based on hydrogen bonding, π-π interactions, or steric repulsion, causes one enantiomer to travel through the column more slowly than the other, enabling their separation. nih.gov
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic piperidine (a base) with a single enantiomer of a chiral acid, known as a resolving agent. google.com This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com Common resolving agents include derivatives of tartaric acid or mandelic acid. google.com Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the pure enantiomer of the piperidine.
Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another advanced method used for resolving substituted piperidines. nih.govacs.org
Table 2: Common Chiral Resolution Techniques for Piperidine Derivatives
| Technique | Principle | Common Reagents/Phases | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Kromasil CHI-DMB, cellulose-based CSPs, amylose-based CSPs. | nih.gov |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. | Di-benzoyl-L-tartaric acid, (S)-mandelic acid, (R)-camphorsulfonic acid. | google.com |
After resolving the enantiomers, it is necessary to assign the absolute configuration (R or S) to each. Several methods are available for this determination.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. nih.gov By analyzing the diffraction pattern of a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of atoms can be established. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine absolute configuration, it is invaluable for establishing the relative stereochemistry in diastereomers. cdnsciencepub.com By converting the separated enantiomers into diastereomers through reaction with a chiral derivatizing agent, differences in the NMR spectra (e.g., chemical shifts, coupling constants) can be used to deduce the configuration relative to the known chiral agent.
Correlation with Known Compounds: The configuration can sometimes be assigned by chemically converting the compound, without affecting the stereocenter, into a product whose absolute configuration is already known.
In the context of substituted piperidines, these methods have been successfully applied to assign the configurations of complex structures, often revealing crucial links between stereochemistry and biological or chemical properties. nih.govnih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its three-dimensional structure and conformational dynamics in solution.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the molecular structure of 4,4-Dimethyl-3-phenylpiperidine. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine (B6355638) ring, and the protons of the two methyl groups.
Aromatic Protons: The five protons on the phenyl ring would typically appear as a complex multiplet in the downfield region, approximately between 7.0 and 7.5 ppm.
Piperidine Ring Protons: The protons on the piperidine ring (at positions 2, 3, 5, and 6) would resonate in the aliphatic region. The proton at C3, being adjacent to the phenyl group, would be expected at a downfield position compared to other ring protons. The protons at C2, C5, and C6 would likely appear as overlapping multiplets.
Methyl Protons: The two methyl groups at the C4 position are chemically equivalent due to free rotation around the C3-C4 bond and would therefore appear as a single sharp singlet in the upfield region, likely below 1.5 ppm.
N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (typically 120-145 ppm). The carbon atom directly attached to the piperidine ring (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.
Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C4, C5, C6) would appear in the aliphatic region. C4, being a quaternary carbon bonded to two methyl groups, would have a characteristic shift. C3, being attached to the phenyl group, would be shifted downfield relative to the other CH/CH₂ carbons of the ring.
Methyl Carbons: The two equivalent methyl carbons would give rise to a single signal in the upfield region of the spectrum.
A predicted ¹³C NMR spectrum for a related structure suggests signals around 165.10, 149.17, 140.74, 135.70, 132.04, 131.19, 131.13, 120.47 ppm for the aromatic region and 44.80, 25.90, 24.50 ppm for the aliphatic region, though these are for a different, albeit related, compound np-mrd.org.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| Aromatic CH | Phenyl | ~7.0 - 7.5 (m) | ~125 - 130 | Complex multiplet for 5 protons. |
| Aromatic C | Phenyl (ipso) | - | ~140 - 145 | Carbon attached to piperidine ring. |
| Piperidine CH | C3 | Variable | ~45 - 55 | Adjacent to phenyl group. |
| Piperidine CH₂ | C2, C6 | Variable | ~40 - 50 | Adjacent to Nitrogen. |
| Piperidine CH₂ | C5 | Variable | ~30 - 40 | |
| Piperidine C (Quaternary) | C4 | - | ~35 - 45 | Gem-dimethyl substituted carbon. |
| Methyl CH₃ | C4-Me | ~0.8 - 1.5 (s) | ~20 - 30 | Singlet for 6 protons. |
| Amine NH | N-H | Variable (broad s) | - | Shift is solvent/concentration dependent. |
Piperidine rings exist predominantly in a chair conformation, which can undergo ring inversion. For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the C3-phenyl group. At room temperature, the rate of this ring inversion is typically fast on the NMR timescale, resulting in an averaged spectrum.
Low-temperature NMR spectroscopy is a critical technique to study this dynamic process. By lowering the temperature of the sample, the rate of ring inversion can be slowed down significantly. Below a certain temperature, known as the coalescence temperature, the single set of averaged signals for the piperidine ring protons and carbons will broaden and then resolve into two distinct sets of signals, one for each of the two chair conformers.
The relative populations of the axial-phenyl and equatorial-phenyl conformers can be determined by integrating the corresponding signals at these low temperatures. This allows for the calculation of the free energy difference (ΔG°) between the conformers. Studies on related substituted piperazines have demonstrated the utility of temperature-dependent NMR in determining activation energy barriers for ring inversion, which are typically in the range of 56 to 80 kJ mol⁻¹ nih.gov. Although specific data for this compound is not available, this technique would be the definitive method to experimentally probe its conformational equilibrium.
Even at room temperature, NMR chemical shifts provide valuable clues about the predominant conformation of a molecule. The precise chemical shift of a nucleus is highly sensitive to its local geometric and electronic environment, which changes between different conformations nih.gov.
For this compound, the key conformational question is the orientation of the phenyl group.
Axial Phenyl Group: An axial substituent on a cyclohexane (B81311) or piperidine ring typically experiences steric interactions (1,3-diaxial interactions) with the axial protons at C2 and C6. This can influence the chemical shifts of the ring carbons and protons.
Equatorial Phenyl Group: An equatorial substituent generally represents the less sterically hindered conformation and is often the more stable one.
A modern approach to conformational analysis involves quantum mechanical calculations. The theoretical ¹H and ¹³C NMR chemical shifts for both the axial-phenyl and equatorial-phenyl conformers can be computed using methods like Density Functional Theory (DFT) nih.gov. These calculated shifts are then compared with the experimental NMR data. The conformation whose calculated spectrum provides the best match with the experimental spectrum is identified as the predominant one in solution nih.gov. Statistical methods, such as the DP4+ probability analysis, are often employed to provide a quantitative measure of confidence in the structural assignment nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H stretching vibrations on the phenyl ring.
Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be assigned to the C-H stretching vibrations of the piperidine ring and the methyl groups.
C=C Aromatic Stretch: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
C-H Bending: Bands corresponding to C-H bending vibrations for the aliphatic and aromatic portions would also be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. The selection rules differ, so some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Aromatic Ring Modes: The symmetric "ring breathing" vibration of the phenyl group typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching bands around 1600 cm⁻¹ are also usually prominent.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are visible in the 2800-3100 cm⁻¹ region.
While a specific spectrum for this compound is not documented in readily available literature, the expected bands can be inferred from spectra of similar compounds like piperidine and its derivatives chemicalbook.comspectrabase.comspectrabase.com.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Weak | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Aromatic Ring Breathing | ~1000 | Weak | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₃H₁₉N), the nominal molecular weight is 189 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 189.
The fragmentation of the molecular ion provides structural information. For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom libretexts.orgmiamioh.edu.
α-Cleavage: Cleavage of the C2-C3 bond or the C5-C6 bond would lead to the formation of stable iminium ions.
Loss of Methyl Group: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion would result in a fragment ion at m/z = 174. This is a common pathway for molecules containing gem-dimethyl groups.
Ring Cleavage: Various modes of ring cleavage can occur, leading to a complex pattern of fragment ions in the lower mass range.
High-Resolution Mass Spectrometry (HR-MS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places) mdpi.comnih.gov. This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, the exact monoisotopic mass of the neutral molecule is 189.15175 Da. Using HR-MS, one could expect to observe the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). The predicted exact mass for this ion is 190.15903 Da uni.lu. The high accuracy of HR-MS allows for the confident confirmation of the molecular formula C₁₃H₂₀N⁺ from this measured mass, distinguishing it from other potential isobaric compounds researchgate.net.
Interactive Data Table: Predicted HR-MS Data for this compound Adducts
| Adduct Ion | Formula | Predicted Exact m/z |
|---|---|---|
| [M]⁺ | C₁₃H₁₉N⁺ | 189.15120 |
| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.15903 |
| [M+Na]⁺ | C₁₃H₁₉NNa⁺ | 212.14097 |
| [M+K]⁺ | C₁₃H₁₉NK⁺ | 228.11491 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD), the solid-state conformation and packing can be inferred from the known structures of related piperidine and piperazine compounds.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the bulky phenyl group at the C3 position and the two methyl groups at the C4 position will influence the preferred chair conformation and the orientation of the substituents. The phenyl group is likely to occupy an equatorial position to reduce steric hindrance.
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its crystal packing. These include hydrogen bonding, π-π stacking, and van der Waals forces.
The secondary amine group (N-H) in the piperidine ring is a hydrogen bond donor and can form hydrogen bonds with acceptor atoms on neighboring molecules. In the absence of other strong acceptors, it is likely that N-H···N hydrogen bonds would form, linking the molecules into chains or other supramolecular motifs. This is a common feature in the crystal structures of simple piperidines and morpholines. strath.ac.uk
The phenyl group provides a site for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. Additionally, C-H···π interactions, where a C-H bond from an alkyl group or the piperidine ring interacts with the π-system of a phenyl ring on a neighboring molecule, are also possible.
The table below summarizes the expected crystallographic parameters and dominant intermolecular interactions for this compound, based on typical values for similar organic compounds.
| Parameter | Expected Value/Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) is likely |
| Piperidine Ring Conformation | Chair |
| Dominant Intermolecular Interactions | N-H···N Hydrogen Bonding, π-π Stacking, van der Waals forces |
Conclusion and Outlook for Academic Research on 4,4 Dimethyl 3 Phenylpiperidine
Summary of Key Methodological Advances in the Chemistry of 4,4-Dimethyl-3-phenylpiperidine
Key advancements in the synthesis of polysubstituted piperidines, such as this compound, have moved beyond classical methods. Modern approaches increasingly rely on catalytic and stereoselective reactions. The hydrogenation of appropriately substituted pyridine (B92270) precursors stands out as a primary strategy, with significant progress in catalyst development to control diastereoselectivity. nih.govrsc.org For instance, the use of heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium oxide (Rh₂O₃) under mild conditions has proven effective for the reduction of functionalized pyridines. rsc.orgd-nb.info Furthermore, intramolecular cyclization strategies, including radical cyclizations and transition-metal-catalyzed aminations of alkenes, offer powerful alternatives for constructing the piperidine (B6355638) ring with high levels of control over substitution patterns. nih.govajchem-a.com
Future Directions in Synthetic Innovation for Piperidine Derivatives
The future of synthesizing complex piperidine derivatives lies in the development of more efficient and sustainable methods. A major trend is the use of green chemistry principles, such as employing water as a solvent and utilizing non-toxic catalysts. ajchem-a.com The development of one-pot, multicomponent reactions that allow for the rapid assembly of highly substituted piperidines from simple starting materials is a significant area of ongoing research. ajchem-a.com Moreover, the application of photoredox and electrochemical methods for C-H functionalization and ring formation is expected to provide novel and milder pathways to these valuable scaffolds. Asymmetric catalysis will continue to be a major focus, with the aim of accessing enantiomerically pure piperidine derivatives for applications in medicinal chemistry. dntb.gov.ua
Advancements in Spectroscopic and Computational Characterization Methodologies
The conformational analysis of substituted piperidines is crucial for understanding their reactivity and biological activity. Advanced NMR spectroscopic techniques, including variable temperature studies and the use of chiral discriminating agents, are powerful tools for elucidating the conformational equilibria and stereochemistry of these molecules. rsc.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting stable conformers, calculating spectroscopic parameters, and understanding reaction mechanisms. nih.gov The combination of experimental NMR data with computational modeling provides a synergistic approach to accurately describe the three-dimensional structure and dynamics of piperidine derivatives in solution.
Potential for Further Fundamental Organic Chemistry Research on the this compound Scaffold
The this compound scaffold serves as an excellent platform for fundamental organic chemistry research. Its unique substitution pattern allows for detailed studies of:
Stereoelectronic Effects: Investigating how the interplay of the gem-dimethyl group and the phenyl ring influences the reactivity and conformation of the piperidine ring.
Reaction Mechanisms: Using this scaffold to probe the mechanisms of various organic reactions, such as electrophilic additions to the nitrogen, N-alkylation, and acylation reactions. wikipedia.org
Catalyst Development: Employing derivatives of this compound as ligands in asymmetric catalysis to explore the impact of its specific steric and electronic properties on catalytic efficiency and enantioselectivity.
Medicinal Chemistry: The phenylpiperidine motif is a well-established pharmacophore in many centrally acting drugs. wikipedia.orgnih.govnih.gov The 4,4-dimethyl substitution pattern offers a unique variation for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. thieme-connect.compmarketresearch.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
